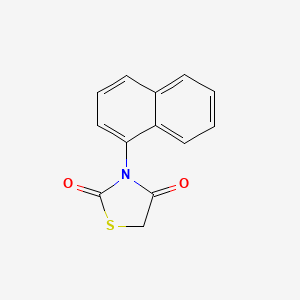![molecular formula C14H22O2S B14402013 {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene CAS No. 88218-91-1](/img/structure/B14402013.png)
{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene is an organic compound that features a benzene ring substituted with a butan-2-yl sulfanyl group and a 2,2-dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene typically involves the following steps:
Formation of the Butan-2-yl Sulfanyl Group: This can be achieved by reacting butan-2-yl halide with a thiol compound under basic conditions to form the butan-2-yl sulfanyl group.
Attachment to Benzene Ring: The butan-2-yl sulfanyl group is then attached to the benzene ring through a substitution reaction, often using a Friedel-Crafts alkylation process.
Introduction of the 2,2-Dimethoxyethyl Group: This step involves the reaction of the benzene derivative with a suitable reagent, such as dimethoxyethane, under acidic conditions to introduce the 2,2-dimethoxyethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a hydrocarbon, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The dimethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
1-[(Butan-2-yl)sulfanyl]hexane: Similar structure but with a hexane chain instead of a benzene ring.
1-[(Butan-2-yl)sulfanyl]octane: Similar structure but with an octane chain instead of a benzene ring.
Uniqueness
{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene is unique due to the presence of both the sulfanyl and dimethoxyethyl groups attached to a benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88218-91-1 |
|---|---|
Molecular Formula |
C14H22O2S |
Molecular Weight |
254.39 g/mol |
IUPAC Name |
(1-butan-2-ylsulfanyl-2,2-dimethoxyethyl)benzene |
InChI |
InChI=1S/C14H22O2S/c1-5-11(2)17-13(14(15-3)16-4)12-9-7-6-8-10-12/h6-11,13-14H,5H2,1-4H3 |
InChI Key |
FSWFMDLUFYWMKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC(C1=CC=CC=C1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


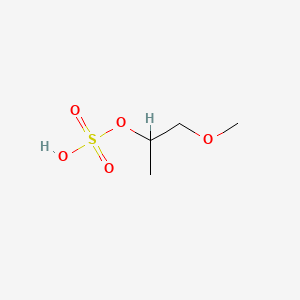
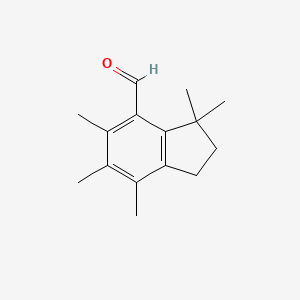
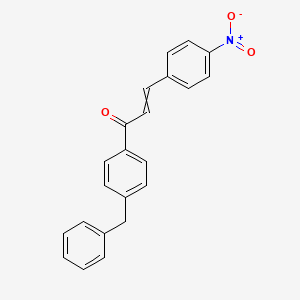
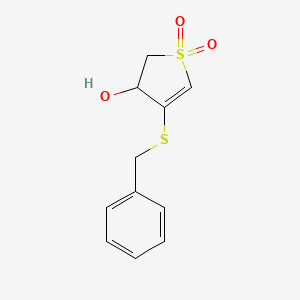

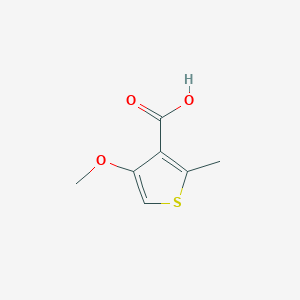
![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)
![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)
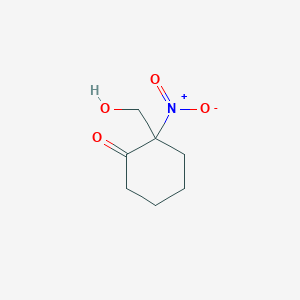
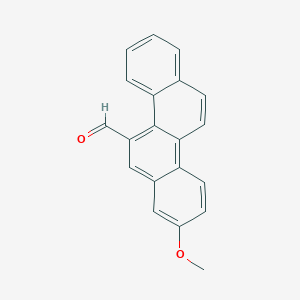
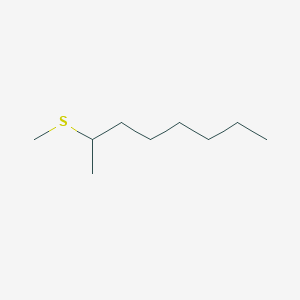
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl-](/img/structure/B14401999.png)
